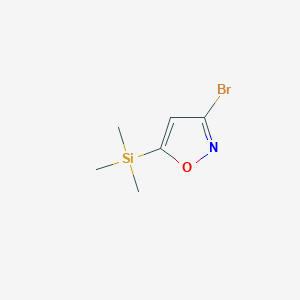
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methoxy group at the 6-position, and an amine group at the 2-position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine typically involves the chloromethylation of a triazine precursor. One common method is the reaction of 6-methoxy-1,3,5-triazine-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can undergo reduction reactions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted triazines with various functional groups replacing the chloromethyl group.
Oxidation: The major product is 4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-amine.
Reduction: The major product is 4-(chloromethyl)-6-methoxy-1,3,5-dihydrotriazin-2-amine.
Scientific Research Applications
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The triazine ring can interact with nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloromethyl-4,6-dimethoxy-1,3,5-triazine
- 4-chloromethyl-6-ethoxy-1,3,5-triazin-2-amine
- 4-(bromomethyl)-6-methoxy-1,3,5-triazin-2-amine
Uniqueness
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1853-97-0 |
|---|---|
Molecular Formula |
C5H7ClN4O |
Molecular Weight |
174.59 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H7ClN4O/c1-11-5-9-3(2-6)8-4(7)10-5/h2H2,1H3,(H2,7,8,9,10) |
InChI Key |
UTSJRGNBQUPGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



